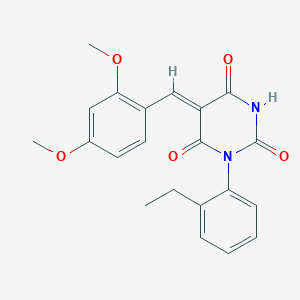![molecular formula C24H35NO B4949546 2,6-di-tert-butyl-4-{[methyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B4949546.png)
2,6-di-tert-butyl-4-{[methyl(2-phenylethyl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-di-tert-butyl-4-{[methyl(2-phenylethyl)amino]methyl}phenol, also known as BHA (Butylated hydroxyanisole), is an organic compound widely used as an antioxidant in the food industry, cosmetics, and pharmaceuticals. BHA has been extensively studied for its effectiveness in preventing oxidative damage to cells and tissues.
Mechanism of Action
2,6-di-tert-butyl-4-{[methyl(2-phenylethyl)amino]methyl}phenol works as an antioxidant by donating a hydrogen atom to free radicals, neutralizing their damaging effects. This compound can also chelate metal ions, which can catalyze the production of free radicals. This compound has been shown to inhibit the formation of reactive oxygen species (ROS) and lipid peroxidation, which can damage cell membranes and contribute to the development of diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to reduce inflammation and oxidative stress in animal models of arthritis. This compound has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease. This compound has also been shown to have a protective effect on the liver and reduce the risk of liver damage caused by various toxins.
Advantages and Limitations for Lab Experiments
2,6-di-tert-butyl-4-{[methyl(2-phenylethyl)amino]methyl}phenol has several advantages for lab experiments. It is stable, non-toxic, and readily available. This compound can be easily incorporated into cell culture media and animal diets. However, this compound has some limitations for lab experiments. This compound can interfere with some assays that measure oxidative stress and ROS levels. This compound can also have off-target effects on cellular signaling pathways, which can complicate data interpretation.
Future Directions
There are several future directions for research on 2,6-di-tert-butyl-4-{[methyl(2-phenylethyl)amino]methyl}phenol. One area of research is the development of more potent and selective this compound analogs that can target specific cellular pathways. Another area of research is the investigation of the long-term effects of this compound exposure on human health. There is also a need for more studies on the safety and efficacy of this compound in various applications, including food, cosmetics, and pharmaceuticals. Finally, there is a need for more studies on the mechanism of action of this compound and its interactions with other cellular pathways.
Synthesis Methods
2,6-di-tert-butyl-4-{[methyl(2-phenylethyl)amino]methyl}phenol is synthesized by the reaction of p-cresol with isobutylene in the presence of sulfuric acid. The resulting product is then reacted with formaldehyde and dimethylamine to obtain this compound. The synthesis of this compound is a well-established process that has been optimized for industrial production.
Scientific Research Applications
2,6-di-tert-butyl-4-{[methyl(2-phenylethyl)amino]methyl}phenol has been widely studied for its antioxidant properties. It is used in the food industry to prevent the oxidation of fats and oils, which can lead to rancidity and spoilage. This compound is also used in cosmetics and pharmaceuticals to prevent the degradation of active ingredients. This compound has been shown to protect cells and tissues from oxidative damage caused by free radicals, which can contribute to the development of various diseases such as cancer, cardiovascular disease, and Alzheimer's disease.
Properties
IUPAC Name |
2,6-ditert-butyl-4-[[methyl(2-phenylethyl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO/c1-23(2,3)20-15-19(16-21(22(20)26)24(4,5)6)17-25(7)14-13-18-11-9-8-10-12-18/h8-12,15-16,26H,13-14,17H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPPUNZHTXEZJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN(C)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,1'-{2-[(4-methylbenzyl)oxy]-1,3-propanediyl}diazepane dihydrochloride](/img/structure/B4949466.png)
![3-bromo-N'-[1-(2,4-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide](/img/structure/B4949479.png)
![1,3-dimethyl-5-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4949481.png)
![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B4949483.png)

![2-(1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-1H-benzimidazole](/img/structure/B4949494.png)
![2-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]-1,3,4-oxadiazole](/img/structure/B4949497.png)
![isopropyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B4949499.png)
![4-butoxy-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4949503.png)
![3-(4-fluorophenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4949529.png)
![4-[3-(2,3,6-trimethylphenoxy)propyl]morpholine oxalate](/img/structure/B4949537.png)
![4-{5-[(cyanomethyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B4949552.png)

![5-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]methyl}-3-(1-methyl-1H-imidazol-4-yl)-1,2,4-oxadiazole](/img/structure/B4949562.png)
